

alpha-Chlorocinnamaldehyde CAS number 18365-42-9

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Compound of Interest

Compound Name: *alpha-Chlorocinnamaldehyde*

Cat. No.: *B098616*

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An In-depth Technical Guide to α -Chlorocinnamaldehyde (CAS 18365-42-9): Properties, Synthesis, and Applications in TRPA1 Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of α -Chlorocinnamaldehyde (α -Cl-HCA), a key chemical tool in the study of Transient Receptor Potential Ankyrin 1 (TRPA1) channels. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical characteristics, synthesis, and practical applications, with a focus on the underlying scientific principles and experimental best practices.

Introduction to α -Chlorocinnamaldehyde: A Potent TRPA1 Antagonist

α -Chlorocinnamaldehyde, with the CAS number 18365-42-9, is a derivative of cinnamaldehyde. It is recognized primarily for its role as a selective and covalent antagonist of the TRPA1 ion channel. Unlike its parent compound, cinnamaldehyde, which is a known TRPA1 agonist, the addition of a chlorine atom at the alpha position dramatically reverses its pharmacological activity. This unique property makes α -Cl-HCA an invaluable tool for investigating the physiological and pathophysiological roles of TRPA1, which is implicated in pain, inflammation, and respiratory conditions.

TRPA1 is a non-selective cation channel that functions as a sensor for a wide array of exogenous and endogenous irritants, including environmental pollutants, inflammatory agents, and oxidative stress byproducts. Its activation leads to the influx of calcium and sodium ions, resulting in cellular depolarization and the sensation of pain or irritation. The ability of α -Cl-HCA to selectively block this channel allows for the precise dissection of its contributions to these biological processes.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of α -Cl-HCA is essential for its effective use in experimental settings.

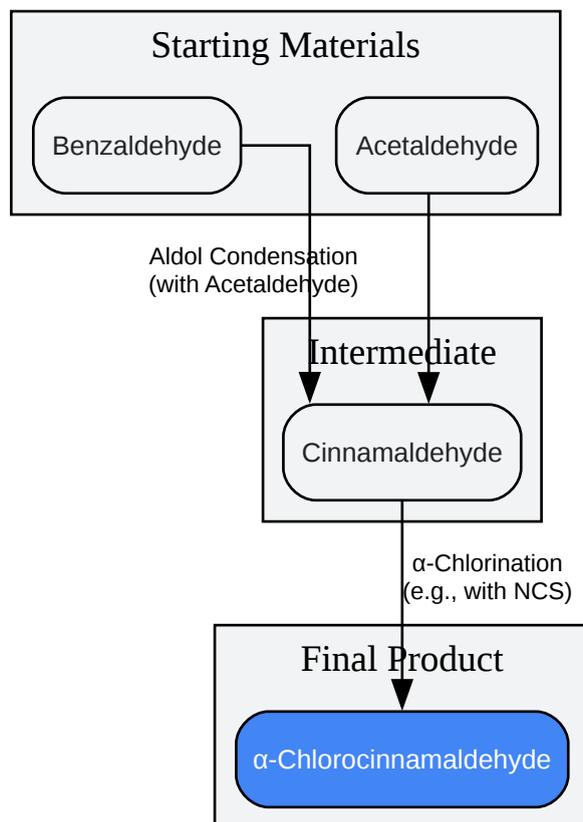
Property	Value	Source
CAS Number	18365-42-9	N/A
Molecular Formula	C9H7ClO	N/A
Molecular Weight	166.60 g/mol	N/A
Appearance	Pale yellow to yellow solid or oil	N/A
Solubility	Soluble in organic solvents such as DMSO and ethanol	N/A
Boiling Point	~276.5 °C at 760 mmHg (Predicted)	N/A
Isomeric Form	Primarily available as the (E)-isomer	N/A

The key structural feature of α -Cl-HCA is the electrophilic α,β -unsaturated aldehyde moiety, which is crucial for its covalent interaction with the TRPA1 channel. The chlorine atom at the α -position enhances the electrophilicity of the β -carbon, facilitating a Michael addition reaction with nucleophilic residues on the channel protein.

Synthesis and Purification

The synthesis of α -Chlorocinnamaldehyde is typically achieved through an aldol condensation reaction followed by chlorination. A representative synthetic workflow is outlined below.

Diagram: Synthetic Pathway of α -Chlorocinnamaldehyde



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Caption: Synthetic route from Benzaldehyde to α -Chlorocinnamaldehyde.

Step-by-Step Synthetic Protocol:

- Synthesis of Cinnamaldehyde:
 - In a reaction vessel, combine benzaldehyde and acetaldehyde in the presence of a base catalyst (e.g., sodium hydroxide).
 - The reaction is typically carried out in a suitable solvent such as ethanol or water.

- Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture and extract the cinnamaldehyde using an organic solvent.
- Purify the crude product by distillation under reduced pressure.
- α -Chlorination of Cinnamaldehyde:
 - Dissolve the purified cinnamaldehyde in a chlorinated solvent (e.g., dichloromethane).
 - Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution.
 - The reaction may require a radical initiator (e.g., AIBN) or UV irradiation to proceed efficiently.
 - Monitor the reaction progress by TLC or gas chromatography (GC).
 - Once the reaction is complete, wash the mixture to remove any unreacted NCS and byproducts.
 - Dry the organic layer and concentrate it under reduced pressure.
- Purification of α -Chlorocinnamaldehyde:
 - The crude α -Cl-HCA is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
 - Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
 - The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and HPLC.

Mechanism of Action: Covalent Modification of TRPA1

The antagonistic effect of α -Cl-HCA on the TRPA1 channel is mediated by a covalent modification of specific cysteine residues within the protein. This mechanism is a key aspect of its high potency and long-lasting inhibitory effects.

Diagram: Mechanism of α -Cl-HCA Inhibition of TRPA1



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